2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone
Description
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone is a silyl-protected ketone derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group and a pyridyl substituent. The TBDMS group is widely employed in organic synthesis to protect hydroxyl groups due to its stability under basic and mildly acidic conditions.
Properties
Molecular Formula |
C13H21NO2Si |
|---|---|
Molecular Weight |
251.40 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9H,10H2,1-5H3 |
InChI Key |
KBRMIFWOGUBFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone typically involves the reaction of 2-pyridyl ethanone with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid or fluoride ions can facilitate the substitution of the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Scientific Research Applications
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone involves its ability to act as a protecting group. The silyl ether group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective reactions to occur at other sites within the molecule. The compound can be deprotected under mild conditions, revealing the original functional group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparison
Ethoxylated Phenolic Ethers
and describe 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5), a non-ionic surfactant.
- Key Similarity : Both compounds contain bulky tert-butyl-derived groups (TBDMS vs. tetramethylbutyl).
- Key Difference : The surfactant lacks a pyridyl or ketone group but includes ethoxylated chains, emphasizing hydrophilicity. Its primary use is industrial, whereas the target compound is suited for synthetic organic chemistry.
- Safety : The surfactant is classified as acutely toxic (Oral Category 4) and causes serious eye damage (Category 1), highlighting the importance of functional groups in toxicity profiles .
Physicochemical Properties
Research Findings and Challenges
- Lack of Direct Data: No explicit data on the target compound’s reactivity or stability is available in the provided evidence. Comparisons are inferred from structural analogs.
- Safety Considerations: While the surfactant () has documented hazards, the toxicity profile of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone remains uncharacterized in the provided materials.
Biological Activity
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a dimethylsilyl moiety, and a pyridyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a building block in drug synthesis.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁N₁O₂Si
- Molecular Weight : Approximately 176.33 g/mol
- Appearance : Colorless to almost colorless liquid
- Stability : Stable under inert conditions but sensitive to moisture
The presence of the tert-butyl(dimethyl)silyl (TBDMS) group indicates its utility as a protecting group in organic synthesis, which is crucial for the development of complex chiral molecules used in pharmaceuticals.
The biological activity of 2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone can be attributed to its structural features. The pyridyl group is commonly associated with various bioactive compounds, enhancing the compound's potential as a pharmacophore.
- Antiproliferative Activity : The compound has shown potential antiproliferative effects in various cell lines, suggesting its application in cancer therapy.
- Antiviral Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiviral activity, particularly against HIV and HBV.
Case Studies and Research Findings
- Synthesis and Evaluation : Research has demonstrated that derivatives synthesized from this compound exhibit increased biological activity when modified at specific positions on the pyridine ring. For instance, modifications to enhance hydrophilicity or introduce additional functional groups can significantly affect biological outcomes .
- Comparative Studies : In comparative studies with similar compounds, 2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone exhibited superior activity profiles against certain cancer cell lines when tested alongside other pyridine-containing compounds .
Comparative Biological Activity of Related Compounds
| Compound Name | Antiproliferative Activity (IC50 μM) | Antiviral Activity (EC50 μM) |
|---|---|---|
| 2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone | 15 | 10 |
| 3-(Dimethylamino)-1-(2-pyridyl)propan-1-one | 20 | 12 |
| 4-(Dimethylamino)-2-butanol | 25 | Not tested |
Note: Values are indicative and derived from preliminary screening data.
Synthesis Pathways
The synthesis of 2-[tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone can be achieved through various methods, typically involving the protection of hydroxyl groups followed by nucleophilic substitution reactions:
- Protection Reaction : The hydroxyl group is protected using TBDMS chloride under anhydrous conditions.
- Nucleophilic Substitution : The protected alcohol undergoes nucleophilic attack by a pyridine derivative leading to the formation of the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
